molecular formula C16H18ClN3O2 B2986611 3-chloro-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide CAS No. 1396765-34-6

3-chloro-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

Cat. No.: B2986611
CAS No.: 1396765-34-6
M. Wt: 319.79
InChI Key: SJADZGXFIVHZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is a complex organic compound that features a benzamide core substituted with a 3-chloro group and a cyclohexyl ring attached to a 3-methyl-1,2,4-oxadiazole moiety

Scientific Research Applications

3-chloro-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the cyclohexyl group: This step may involve the use of cyclohexyl halides or cyclohexylamines in substitution reactions.

    Introduction of the benzamide moiety: This can be done via amide bond formation using benzoyl chloride and the appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, thiourea.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Azides, thiols.

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the oxadiazole ring and the benzamide moiety can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide: Similar structure but with an acetamide group instead of a benzamide.

    3-chloro-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiobenzamide: Similar structure but with a thiobenzamide group.

Uniqueness

The uniqueness of 3-chloro-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the oxadiazole ring, in particular, can enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-11-18-15(22-20-11)16(8-3-2-4-9-16)19-14(21)12-6-5-7-13(17)10-12/h5-7,10H,2-4,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJADZGXFIVHZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.